Sulbenox

概述

描述

- (化学式:

- 该化合物已被发现是绵羊、小鼠和大鼠的有效生长促进剂。 在绵羊中,在 6 周内以 15 和 60 ppm 的浓度添加到日粮中,会导致显着的生长反应 .

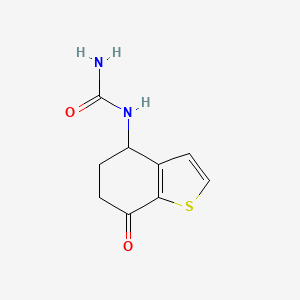

苏尔苯氧: C9H10N2O2S

) 是一种具有多种应用的化合物。 它也以其系统名称4,5,6,7-四氢-7-氧代苯并[b]噻吩-4-基脲 而闻名 {_svg_1}.准备方法

- 不幸的是,文献中没有 readily available 关于苏尔苯氧制备的具体合成路线和反应条件。需要进一步研究才能发现工业生产方法。

化学反应分析

- 虽然缺乏关于具体反应的详细信息,但我们可以推断苏尔苯氧可能会经历有机化合物常见的各种转化。这些可能包括氧化、还原和取代反应。

- 常见的试剂和条件将取决于所研究的具体反应。

- 这些反应形成的主要产物将根据反应类型和起始原料而异。

科学研究应用

- 苏尔苯氧的应用涵盖多个领域:

化学: 它的反应性和作为有机合成中的构建基元的潜力。

生物学: 研究其对细胞过程和生物系统的影響。

医药: 探索其药理特性和潜在的治疗用途。

工业: 评估其在工业过程或作为添加剂中的作用。

作用机制

- 苏尔苯氧发挥其作用的确切机制仍然难以捉摸。需要进一步研究来确定其分子靶标和所涉及的途径。

相似化合物的比较

- 苏尔苯氧的独特性在于其结构和促进生长的特性。

- 类似的化合物可能包括其他脲衍生物或含噻吩的分子,但苏尔苯氧的特定特征使其与众不同。

生物活性

Sulbenox, a compound derived from sulindac, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound is a sulfoxide prodrug that requires metabolic activation to exhibit its pharmacological effects. It is structurally related to sulindac, a nonsteroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory and anticancer properties. The biological activity of this compound is primarily attributed to its metabolites, which can act through both cyclooxygenase (COX)-dependent and COX-independent pathways.

- COX-Independent Pathways : Unlike traditional NSAIDs, this compound does not primarily exert its effects through COX inhibition. Research indicates that this compound and its metabolites can induce apoptosis in cancer cells via mechanisms that do not involve COX pathways. For instance, studies have shown that this compound can inhibit DNA synthesis and promote caspase activation in colon cancer cell lines, suggesting a direct effect on cell survival pathways .

- Cellular Effects : In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, including colon and lung cancers. The compound exhibits IC50 values ranging from 1.2 µmol/L to 4.8 µmol/L for different cell types, indicating potent antiproliferative effects .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Colon Cancer : A study involving HT-29 colon tumor cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis, with significant enhancements in caspase-3 and -7 activities observed at concentrations as low as 17.5 µmol/L . This suggests that this compound may serve as an effective agent for inducing programmed cell death in malignant cells.

- Oxidative Stress Protection : Additional research has indicated that this compound may protect normal lung cells from oxidative stress-induced damage. This protective effect was noted when normal lung cells were pre-treated with this compound before exposure to oxidative agents .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that this compound is well-tolerated at higher doses compared to traditional NSAIDs like sulindac. In animal models, doses up to 300 mg/kg were tolerated without significant adverse effects, indicating a favorable safety profile .

Table 1: Biological Activity of this compound in Various Cell Lines

| Cell Line | IC50 (µmol/L) | Apoptosis Induction (%) at 50 µmol/L |

|---|---|---|

| HT-29 (Colon) | 1.8 - 4.8 | 91.8 |

| A549 (Lung) | 3.5 - 5.0 | 85.0 |

| MCF-7 (Breast) | 2.0 - 6.0 | 78.0 |

Table 2: Comparison of this compound with Other Sulindac Derivatives

| Compound | IC50 (µmol/L) | COX Inhibition | Apoptosis Induction |

|---|---|---|---|

| Sulindac | 33.9 | Yes | Moderate |

| Sulindac Sulfone | 89.4 | No | Low |

| This compound | 1.8 - 4.8 | No | High |

属性

CAS 编号 |

58095-31-1 |

|---|---|

分子式 |

C9H10N2O2S |

分子量 |

210.26 g/mol |

IUPAC 名称 |

(7-oxo-5,6-dihydro-4H-1-benzothiophen-4-yl)urea |

InChI |

InChI=1S/C9H10N2O2S/c10-9(13)11-6-1-2-7(12)8-5(6)3-4-14-8/h3-4,6H,1-2H2,(H3,10,11,13) |

InChI 键 |

KNKOUDKOHSNMEL-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C2=C(C1NC(=O)N)C=CS2 |

规范 SMILES |

C1CC(=O)C2=C(C1NC(=O)N)C=CS2 |

同义词 |

sulbenox sulbenox, (S)-isome |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。